molecular formula C9H13NO3 B3142080 4-(Aminomethyl)-2,6-dimethoxyphenol CAS No. 4973-51-7

4-(Aminomethyl)-2,6-dimethoxyphenol

Cat. No.: B3142080
CAS No.: 4973-51-7
M. Wt: 183.2 g/mol
InChI Key: CGJYLAHPPGNUGT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,6-dimethoxyphenol (CAS 4973-51-7) is a substituted phenolic compound of high interest in organic and medicinal chemistry research. It features a phenol ring with an aminomethyl group at the para position and methoxy groups at both ortho (2,6) positions . This unique structure, incorporating both electron-donating methoxy groups and a reactive aminomethyl group, creates a versatile building block (synthon) for further chemical synthesis . The electron-rich aromatic ring facilitates electrophilic substitution reactions, while the primary amine of the aminomethyl group allows for easy conjugation or derivatization, making this compound particularly valuable for constructing more complex molecules . Its primary research applications include its use as a key intermediate in the development of specialty chemicals and potential pharmaceutical candidates . The ortho-substituents on the phenol ring can influence the compound's electronic properties, which is a relevant consideration in research areas such as the design of novel antioxidants . The compound is stable under standard laboratory conditions but requires careful handling due to the reactivity of its amine and phenolic moieties . It is recommended to be stored at 4°C under an inert nitrogen atmosphere to protect it from moisture and potential degradation . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) prior to use, as the compound may exhibit toxicity upon inhalation and cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,11H,5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJYLAHPPGNUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549248
Record name 4-(Aminomethyl)-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4973-51-7
Record name 4-(Aminomethyl)-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Phenolic Structures in Advanced Chemical Research

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry and materials science. ijhmr.comnumberanalytics.com Their chemical behavior is largely dictated by the hydroxyl group, which can act as a hydrogen bond donor and a proton donor, and the aromatic ring, which can undergo electrophilic substitution reactions. numberanalytics.com This dual reactivity allows for a wide range of chemical modifications, making phenolic structures versatile building blocks in synthesis.

The significance of phenolic compounds extends to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. ijhmr.comijhmr.comresearchgate.net These activities are intrinsically linked to their chemical structure, with the number and position of hydroxyl groups and other substituents on the aromatic ring playing a crucial role. ijhmr.comresearchgate.net In advanced chemical research, the ability to tailor the properties of phenolic compounds through synthetic modifications is a key area of investigation. mdpi.com The study of phenolics is also vital in understanding plant biology, where they play roles in defense mechanisms, stress responses, and environmental interactions. numberanalytics.com

Overview of Aminomethyl Phenols in Synthetic and Mechanistic Chemistry

Aminomethyl phenols are a subclass of phenolic compounds that feature an aminomethyl group (-CH2NHR) attached to the phenolic ring. The introduction of the aminomethyl group adds another layer of chemical functionality, combining the properties of both phenols and amines. This combination makes them valuable intermediates in organic synthesis.

The synthesis of aminomethyl phenols is often achieved through the Mannich reaction, which involves the aminoalkylation of an acidic proton located on an organic compound. amanote.comresearchgate.net Mechanistic investigations of the Mannich reaction involving phenols have provided insights into the reaction pathways and the formation of various products. researchgate.net Recent research has also explored alternative, more environmentally friendly methods for the aminomethylation of phenols, such as iodine-catalyzed reactions in aqueous media and copper-catalyzed ortho-selective functionalization. rsc.orgnih.gov These methods offer straightforward access to aminomethyl-substituted phenols, which can serve as precursors to more complex molecules. nih.gov The reorientation of the aminomethyl group to different positions on the phenolic ring has been shown to significantly impact the compound's properties. nih.gov

Specific Academic Relevance of 4 Aminomethyl 2,6 Dimethoxyphenol and Its Structural Analogues

Strategies for the Construction of the 2,6-Dimethoxyphenol Core

The formation of the 2,6-dimethoxyphenol scaffold is a crucial initial step. Methodologies often begin from simple, commercially available precursors like pyrogallol (B1678534), employing etherification and methylation reactions.

Pyrogallol-Based Etherification and Methylation Routes

A prominent method for synthesizing 2,6-dimethoxyphenol involves the direct methylation of pyrogallol. One effective approach utilizes dimethyl carbonate as the methylating agent. google.com This reaction proceeds via an etherification mechanism where the hydroxyl groups of pyrogallol are converted to methoxy groups.

Another synthetic strategy starts from a halogenated phenol. For instance, 2,6-dibromophenol (B46663) can be reacted with sodium methoxide. This process, typically catalyzed by a cuprous salt, replaces the bromine atoms with methoxy groups through nucleophilic aromatic substitution. The resulting 2,6-dimethoxyphenol can then be isolated. google.com While not a direct pyrogallol route, it represents an alternative pathway to the same core structure.

Optimized Conditions and Catalyst Systems for Core Synthesis

Efficiency and yield in the synthesis of the 2,6-dimethoxyphenol core are highly dependent on the reaction conditions and the catalyst employed.

For the pyrogallol-based methylation using dimethyl carbonate, the use of a microreactor has been shown to be highly effective. google.com This technique allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields and purity. In this system, tetrabutylammonium (B224687) bromide (TBAB) serves as an efficient catalyst. google.com The reaction is typically carried out in a solvent such as methanol (B129727) under elevated pressure and temperature. google.com Varying the temperature has a direct impact on the final yield and purity of the 2,6-dimethoxyphenol product. google.com

Below is a table summarizing the optimized conditions for this synthesis:

Table 1: Optimized Conditions for 2,6-Dimethoxyphenol Synthesis from Pyrogallol

Parameter Value Reference
Reactants Pyrogallol, Dimethyl Carbonate google.com
Catalyst Tetrabutylammonium Bromide (TBAB) google.com
Solvent Methanol google.com
Reactor Type Microreactor google.com
Pressure 5 MPa google.com
Temperature 120-135 °C google.com
Yield 86-91% google.com
Purity 97-99% google.com

Introduction of the Aminomethyl Moiety

Once the 2,6-dimethoxyphenol core is synthesized, the next stage involves the introduction of the aminomethyl group (-CH₂NH₂) at the para-position of the phenolic ring. Several established organic chemistry reactions can be employed for this purpose.

Mannich-Type Reactions and Related Aminomethylation Protocols

The Mannich reaction is a classic and versatile method for the aminomethylation of acidic compounds, including phenols. organic-chemistry.orgwikipedia.org This three-component condensation reaction typically involves an active hydrogen compound (2,6-dimethoxyphenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgyoutube.com

The mechanism begins with the formation of an electrophilic iminium ion from the reaction between the amine and formaldehyde. wikipedia.org The electron-rich phenol then attacks this iminium ion, leading to the substitution of a hydrogen atom on the aromatic ring with an aminomethyl group. youtube.comresearchgate.net The reaction is often catalyzed by an acid or base. wikipedia.org A similar Mannich reaction has been successfully used to synthesize 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol from eugenol, formaldehyde, and dimethylamine, demonstrating the applicability of this method to substituted phenols. scitepress.org

A mechanistic investigation into the Mannich reaction of phenols with N-methylenealkylamines (which can be generated from 1,3,5-trialkyl-hexahydro-1,3,5-triazines) has shown that the reaction proceeds through the initial formation of an o-hydroxybenzylamine, which can exist in equilibrium with a benzoxazine (B1645224) byproduct. researchgate.net

Reductive Amination Pathways from Aldehyde Precursors

An alternative and widely used method for introducing the aminomethyl group is through the reductive amination of an aldehyde precursor. organic-chemistry.orgyoutube.com This two-step, one-pot process first involves the formation of an imine or enamine intermediate from the reaction of an aldehyde with an amine, followed by the reduction of this intermediate to the desired amine. youtube.com

For the synthesis of this compound, the required starting material is 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). nist.gov This aldehyde can be reacted with an amine source, such as ammonia, to form an imine. The subsequent reduction of the imine C=N double bond yields the final aminomethylated product.

Various reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, although milder, more selective reagents like sodium cyanoborohydride (NaBH₃CN) are often preferred as they will not reduce the starting aldehyde but will reduce the formed imine. youtube.com Catalytic hydrogenation is another effective reduction method. youtube.com A study on the reductive amination of the structurally related 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid confirmed its applicability to a wide range of primary amines. nih.gov

Functional Group Interconversions Towards the Aminomethyl Group

Several FGI pathways can be envisioned:

Reduction of a Nitrile: A cyano group (-CN) can be introduced onto the aromatic ring and subsequently reduced to an aminomethyl group (-CH₂NH₂). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd/C), or diborane (B8814927) (B₂H₆). vanderbilt.edu

Reduction of an Amide: If a carboxamide group (-CONH₂) can be formed at the benzylic position, it can be reduced to the primary amine using strong reducing agents like LiAlH₄. vanderbilt.edu

From a Hydroxymethyl Group: A hydroxymethyl group (-CH₂OH) can serve as a versatile precursor. For instance, 2,6-dimethoxy-4-(hydroxymethyl)phenol can be synthesized. This alcohol can be converted into a better leaving group, such as a tosylate or a halide (e.g., using PBr₃ or SOCl₂). vanderbilt.eduub.edu Subsequent reaction with sodium azide (B81097) (NaN₃) would yield an azidomethyl intermediate (-CH₂N₃), which can then be readily reduced to the aminomethyl group by reagents like LiAlH₄ or catalytic hydrogenation. vanderbilt.edu

This table summarizes the potential FGI routes:

Table 2: Functional Group Interconversion (FGI) Pathways to an Aminomethyl Group

Precursor Functional Group Intermediate Key Reagents Final Product Reference
Nitrile (-CN) - LiAlH₄ or H₂/Catalyst Aminomethyl (-CH₂NH₂) vanderbilt.edu
Hydroxymethyl (-CH₂OH) Alkyl Halide (-CH₂X) PBr₃, SOCl₂ Aminomethyl (-CH₂NH₂) vanderbilt.eduub.edu
Hydroxymethyl (-CH₂OH) Azidomethyl (-CH₂N₃) 1. TsCl, 2. NaN₃ Aminomethyl (-CH₂NH₂) vanderbilt.edu
Amide (-CONH₂) - LiAlH₄ Aminomethyl (-CH₂NH₂) vanderbilt.edu

Synthesis of Advanced Derivatives and Analogues

The structural backbone of this compound serves as a valuable starting point for advanced chemical synthesis. Researchers have developed numerous strategies to modify this and related phenolic scaffolds, leading to derivatives with significant potential in various scientific applications. These methodologies include the formation of metal-chelating ligands, incorporation into polycyclic systems, and the construction of larger macromolecular structures.

Formation of Schiff Bases from Aminomethylphenols for Ligand Design

Schiff bases, or imines, are a class of compounds synthesized through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). researchgate.netwjpsonline.com This reaction is a cornerstone in the design of versatile ligands because the resulting imine group (C=N) and other nearby functional groups (like the phenolic hydroxyl group) can effectively coordinate with various metal ions. oszk.hu The aminomethylphenol scaffold is particularly well-suited for this purpose, as the primary amine readily reacts to form the azomethine linkage, while the phenolic oxygen can participate in chelation, creating stable metal complexes. researchgate.netnih.gov

The general synthesis involves reacting the aminomethylphenol with a selected aldehyde or ketone, often in a solvent like ethanol, and sometimes with a few drops of an acid catalyst. researchgate.net The reaction proceeds through a carbinolamine intermediate, which then eliminates a water molecule to form the stable C=N double bond. nih.gov The resulting Schiff base ligands are typically bidentate or polydentate, coordinating to metal centers through the imine nitrogen and phenolic oxygen atoms. nih.govsemanticscholar.org This has led to the synthesis of numerous transition metal complexes with diverse geometries, including square planar and tetrahedral structures. researchgate.netnih.gov The electronic and steric properties of the Schiff base can be fine-tuned by selecting different carbonyl precursors, which in turn influences the properties of the final metal complex. nih.gov

Ligand PrecursorsMetal SaltResulting Complex TypeCoordination AtomsReference(s)
2-Aminophenol + 2-HydroxybenzaldehydeCo(II), Ni(II), Cu(II)Schiff Base Metal ComplexImine Nitrogen, Phenolic Oxygen researchgate.net
Amantadine + 3-Allyl-2-hydroxybenzaldehydeZn(II), Co(II), Cr(III)Schiff Base Metal ComplexImine Nitrogen, Phenolic Oxygen researchgate.net
2-amino-4-methylphenol + Substituted SalicylaldehydeFe(II), Co(II)Schiff Base Metal ComplexImine Nitrogen, Phenolic Oxygen nih.gov
2-methoxy-6-formylphenol + 4-methoxyanilineMnCl₂·4H₂OMn(II) Schiff Base ComplexImine Nitrogen, Phenolic Oxygen semanticscholar.org

Incorporation into Complex Molecular Architectures (e.g., Oxadiazole and Triazole Derivatives)

The aminomethyl dimethoxyphenol scaffold can be integrated into more complex heterocyclic systems like oxadiazoles (B1248032) and triazoles, which are prominent in medicinal chemistry. nih.govnih.gov The synthesis of these derivatives is typically a multi-step process. For instance, to create a 1,3,4-oxadiazole (B1194373) derivative, the phenol group could first be converted to an ester, then to a carbohydrazide. This hydrazide intermediate can then undergo cyclization with an agent like carbon disulfide or cyanogen (B1215507) bromide to form the 5-substituted-1,3,4-oxadiazole-2-thione or 2-amino-1,3,4-oxadiazole, respectively. nih.govresearchgate.net

To construct a 1,2,3-triazole ring, a common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com In a potential synthetic route, the aminomethylphenol scaffold could be modified to introduce either a terminal alkyne or an azide functional group. For example, the phenolic hydroxyl could be alkylated with propargyl bromide to install an alkyne. Separately, another molecule containing an azide is prepared. The two fragments are then joined using a copper(I) catalyst to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring. mdpi.com This modular approach allows for the synthesis of complex hybrid molecules that incorporate the dimethoxyphenol unit alongside oxadiazole and triazole cores, creating novel structures for biological screening. nih.gov

Solid-Phase Synthetic Approaches Utilizing Dimethoxyphenol Scaffolds

Solid-phase synthesis offers a powerful and efficient method for creating libraries of compounds by anchoring a starting molecule to an insoluble polymer resin and performing sequential chemical reactions. wikipedia.orgnih.gov Phenolic scaffolds, including dimethoxyphenols, can be utilized in this methodology. nih.gov The key is to covalently attach the phenol to the solid support through a linker. The choice of linker is critical, as it must be stable to the reaction conditions used for subsequent modifications but cleavable under specific conditions to release the final product. nih.govstanford.edu

For phenolic compounds, linkers such as the o-nitrobenzyl ether photolabile linker have proven effective. nih.gov This linker allows the phenol to be attached to the resin via an ether bond. The desired chemical transformations, such as modifications to the aminomethyl group, can then be carried out in a stepwise fashion. Excess reagents and by-products are easily removed by simple filtration and washing of the resin. wikipedia.org Once the synthesis is complete, the final compound is cleaved from the resin by photolysis, which breaks the o-nitrobenzyl ether linkage and releases the phenolic product in high purity. nih.gov This approach is highly amenable to automation and combinatorial chemistry, facilitating the rapid generation of a diverse set of derivatives from the dimethoxyphenol scaffold for applications like drug discovery. mdpi.commdpi.com

Catalytic Synthesis of Related Benign Bisphenols and Functionalized Analogues

There is significant interest in synthesizing "benign" bisphenols—analogues that retain desirable material properties but have reduced toxicity compared to compounds like Bisphenol A (BPA). The 2,6-dimethoxyphenol (syringol) moiety is a key building block in this area. Catalytic methods, particularly those aligned with green chemistry principles, are at the forefront of this research.

One prominent method is the Lewis acid-catalyzed Friedel-Crafts alkylation. This approach involves reacting a phenol, acting as a nucleophile, with an electrophile such as a benzylic alcohol. For instance, syringol (2,6-dimethoxyphenol) can be reacted with vanillyl alcohol in the presence of a Lewis acid catalyst like hafnium triflate (Hf(OTf)₄) to produce methoxylated bisphenols. The degree of methoxylation on both the nucleophile and electrophile has been found to significantly affect the reaction's yield and selectivity, influencing the ratio of different isomers formed.

Reaction TypePhenolic Substrate(s)CatalystProductYieldReference
Friedel-Crafts AlkylationSyringol + Syringic alcoholHf(OTf)₄Methoxylated BisphenolLow
Friedel-Crafts AlkylationGuaiacol + Vanillyl alcoholLewis AcidMethoxylated BisphenolN/A
Decarboxylation/Olefin MetathesisSinapic AcidHoveyda-Grubbs Catalyst® M720(E)-4,4′-(ethene-1,2-diyl)bis(2,6-dimethoxyphenol)85% rsc.org
Decarboxylation/Olefin MetathesisFerulic AcidHoveyda-Grubbs Catalyst® M720(E)-4,4′-(ethene-1,2-diyl)bis(2-methoxyphenol)88% rsc.org

Reaction Mechanisms Involving the Aminomethyl Functionality

The aminomethyl group, a primary amine attached to a methylene (B1212753) bridge, is a key locus of reactivity in this compound. Its chemical behavior is largely defined by the nucleophilic nature of the nitrogen atom.

Nucleophilic Reactivity and Amine-Based Transformations

The primary amine of the aminomethyl group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This characteristic allows it to readily participate in a variety of amine-based transformations. One of the most common reactions is N-acylation, where the amine reacts with acylating agents such as acid chlorides or anhydrides to form amides. bath.ac.uknih.gov This reaction is fundamental in synthetic chemistry for the introduction of acyl groups and the formation of peptide-like bonds. bath.ac.uk

The nucleophilicity of the aminomethyl group also enables it to act as a nucleophile in substitution reactions. For instance, it can react with alkyl halides to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts through successive alkylation. The reactivity in these nucleophilic substitution reactions is influenced by factors such as the nature of the electrophile, the solvent, and the reaction temperature. nih.govmdpi.comresearchgate.net The steric hindrance around the nitrogen atom and its basicity are also crucial in determining the rate and outcome of these transformations. wikipedia.org

Participation in Condensation and Addition Reactions (e.g., Schiff Base Formation)

The aminomethyl functionality of this compound is capable of participating in condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by acid or base and involves a two-step mechanism: an initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of a water molecule to yield the imine.

The formation of Schiff bases is a versatile and widely utilized reaction in organic synthesis. nih.gov The stability of the resulting imine is often enhanced by conjugation with aromatic systems. In the case of this compound, the aromatic ring provides such stabilization. The general reaction for Schiff base formation is depicted below:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

The reaction conditions for Schiff base formation can be optimized by varying the solvent and the catalyst. nih.gov For instance, the reaction of various aminophenols with trimethinium salts to form Schiff bases has been shown to proceed efficiently in the presence of triethylamine (B128534) in ethanol. nih.gov The specific substituents on both the amine and the carbonyl compound can influence the reaction rate and the properties of the resulting Schiff base. researchgate.netacademicjournals.org

Phenolic Reactivity and Electron Transfer Processes

The phenolic hydroxyl group and the methoxy-substituted aromatic ring are central to the antioxidant and electrochemical properties of this compound. The electron-donating nature of the methoxy groups enhances the reactivity of the phenol towards oxidation and radical scavenging.

Radical Scavenging Mechanisms: Hydrogen Atom Transfer (HAT)

Phenolic compounds are well-known for their antioxidant activity, which is primarily attributed to their ability to scavenge free radicals. One of the principal mechanisms for this activity is Hydrogen Atom Transfer (HAT). researchgate.netresearchgate.net In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. The efficiency of the HAT mechanism is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. researchgate.netepa.gov

For this compound, the presence of two electron-donating methoxy groups at the ortho positions to the hydroxyl group is expected to lower the O-H BDE, thus facilitating hydrogen atom donation. rsc.org This is because these groups can stabilize the resulting phenoxyl radical through resonance. The aminomethyl group at the para position, being an electron-donating group, would further contribute to this stabilization, enhancing the radical scavenging capacity of the molecule. rsc.org Theoretical studies on similar phenolic compounds have shown that the HAT mechanism is often favored in non-polar environments. epa.gov

Sequential Proton Loss Electron Transfer (SPLET) Pathway

Another important mechanism for the radical scavenging activity of phenolic compounds is the Sequential Proton Loss Electron Transfer (SPLET) pathway. researchgate.netdigitellinc.com This mechanism is particularly relevant in polar solvents and involves two steps. First, the phenolic compound deprotonates to form a phenoxide anion. Subsequently, the phenoxide anion transfers an electron to the free radical, neutralizing it. The feasibility of the SPLET mechanism is governed by the proton affinity (PA) and the ionization potential (IP) of the phenoxide anion. epa.gov

Electrochemical Insights into Enzymatic Oxidation Processes

The electrochemical behavior of this compound is expected to be dominated by the oxidation of the phenolic moiety. The electron-rich nature of the syringol-type ring system makes it susceptible to oxidation. researchgate.netnih.gov Electrochemical studies, such as cyclic voltammetry, can provide valuable insights into the oxidation potential and the mechanism of electron transfer. beilstein-journals.orgmarquette.edumarquette.edu

The oxidation of substituted phenols often proceeds via the formation of a phenoxyl radical, which can then undergo further reactions such as dimerization or polymerization. marquette.edumarquette.edu In the context of enzymatic oxidation, for instance by laccases or tyrosinases, the phenol can act as a substrate. nih.gov These enzymes can catalyze the oxidation of the phenol to a quinone or other products. nih.gov The presence of substituents on the aromatic ring significantly influences the redox potential and the nature of the oxidation products. nih.govrsc.org For this compound, the aminomethyl group can potentially be involved in secondary reactions following the initial oxidation of the phenolic ring, or it could be oxidized itself under certain conditions. The enzymatic oxidation of some amino acid derivatives has been shown to proceed indirectly via the formation of o-quinones from other phenolic substrates. nih.gov

Role of Ortho-Quinone Methide Intermediates in Transformations

Ortho-quinone methides (o-QMs) are highly reactive, transient intermediates that play a significant role in the chemistry of phenolic compounds. rsc.orgrsc.org These molecules contain a cyclohexadiene core with a carbonyl group and an exocyclic methylene group oriented ortho to each other. wikipedia.org Due to their cross-conjugated system, o-QMs are not aromatic, which makes them potent electrophiles susceptible to nucleophilic attack at the exocyclic double bond, a reaction that leads to favorable rearomatization. wikipedia.org

The formation of o-QM intermediates from phenolic precursors, such as those structurally related to this compound, can occur through several pathways. A common route involves the oxidation of ortho-cresol derivatives. wikipedia.org Another established method is the dehydration of o-hydroxybenzyl alcohols. wikipedia.org In the context of lignin (B12514952) chemistry, the formation of quinone methide intermediates is a key step in both biosynthesis and thermal degradation, often leading to condensation and polymerization reactions. rsc.org The phenolic hydroxyl group is crucial for this transformation; if this group is blocked (e.g., by methylation), the formation of the quinone methide is hindered, which can suppress undesirable polymerization during lignin depolymerization processes. rsc.org

For a substituted phenol like this compound, the generation of an o-QM intermediate would likely proceed via oxidation. The phenolic hydroxyl group could be oxidized, and subsequent rearrangement involving a benzylic hydrogen from the aminomethyl group could, in principle, lead to a quinone methide-like structure. More commonly, o-QMs are formed from catechols or other phenols where a side chain can be eliminated. nih.gov The reactivity of o-QMs is central to their role in chemical transformations. They readily participate in 1,4-conjugate addition reactions with a wide range of nucleophiles and can also act as dienophiles in [4+2] cycloaddition reactions. researchgate.net This high reactivity has been implicated in the biological activity of various natural products and the mechanisms of certain antitumor drugs. rsc.orgwikipedia.org

In the specific case of aminophenols, the formation of quinone-like structures is also observed. For instance, the oxidation of o- and p-aminophenols can be catalyzed by iron, leading to oxidative oligomerization. nih.gov While structurally distinct from a true o-QM, the initial oxidation products of aminophenols are also highly reactive intermediates that drive further transformations. nih.gov The study of ortho-aminophenyl para-quinone methides has shown their utility in asymmetric synthesis, for example, in the construction of tetrahydroquinolines through catalytic [4+2] cycloannulation reactions. nih.gov This highlights the synthetic potential of harnessing the reactivity of quinone methides derived from aminophenol structures.

Catalytic Cleavage and Transformation Mechanisms of Lignin Model Compounds (e.g., C-O Bond Cleavage)

The catalytic upgrading of lignin, a complex polymer rich in aromatic units, into valuable chemicals is a major focus of biorefinery research. A key challenge is the selective cleavage of the robust ether linkages, particularly the C-O bonds of methoxy groups attached to the aromatic rings. Substituted phenols like this compound serve as relevant lignin model compounds for studying these catalytic transformations.

The cleavage of the C-O bond in dimethoxyphenols has been achieved using various catalytic systems. One notable approach involves using vanadium metal as a catalyst for the hydrogenolysis of 2,6-dimethoxyphenol in water, without the need for external high-pressure hydrogen or organic solvents. wikipedia.orgnih.gov In this process, the C-O bond of the methoxy group is cleaved to yield 3-methoxycatechol, which can be further demethoxylated to produce pyrogallol. wikipedia.orgnih.gov The reaction is sensitive to temperature, with higher temperatures promoting greater conversion and cleavage. nih.gov

Another effective strategy employs dual-functional catalysts, such as nickel supported on an acidic zeolite like HZSM-5 (Ni/HZSM-5), for the hydrodeoxygenation of substituted phenols in the aqueous phase. rsc.org The mechanism for guaiacol, a related lignin model, involves two primary competing pathways:

Hydrogenolysis: The C-O bond of the methoxy group is directly cleaved by the nickel catalyst to produce phenol. This is the major pathway for guaiacol. rsc.org

Hydrogenation: The aromatic ring is first hydrogenated on the nickel surface, followed by acid-catalyzed dehydration of the resulting alcohol intermediates by the HZSM-5 support. rsc.org

The table below summarizes findings for the vanadium-catalyzed cleavage of 2,6-dimethoxyphenol, illustrating the effect of reaction conditions on product distribution.

CatalystSubstrateTemperature (°C)Time (h)SolventConversion (%)Major Products (%)
Vanadium2,6-dimethoxyphenol22048Water53-Methoxycatechol (trace)
Vanadium2,6-dimethoxyphenol27048WaterN/A3-Methoxycatechol, Pyrogallol, Catechol (trace)
Vanadium2,6-dimethoxyphenol28048Water89.53-Methoxycatechol (48%), Pyrogallol (29%)

Data derived from studies on vanadium-catalyzed cleavage of 2,6-dimethoxyphenol. wikipedia.orgnih.gov

For this compound, these catalytic mechanisms suggest that the primary transformation would involve the cleavage of the C-O bonds of the two methoxy groups. The presence of the aminomethyl group could influence the reaction, potentially by coordinating with the catalyst or by undergoing its own set of reactions under the applied conditions. The modification of lignin with amine groups has been shown to alter its reactivity, which suggests that the aminomethyl substituent is not an inert spectator in these transformations. techscience.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structures and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetic properties of phenolic antioxidants. nih.gov These calculations help predict molecular stability, reactivity, and the thermodynamic feasibility of antioxidant processes.

The antioxidant activity of phenolic compounds is largely dictated by their ability to donate a hydrogen atom or an electron. Key thermodynamic parameters that quantify these processes include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Dissociation Enthalpy (PDE), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE). researchgate.net

Proton Affinity (PA): This parameter is associated with the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism. It describes the enthalpy change associated with proton abstraction from the phenolic hydroxyl group. A lower PA value indicates an easier deprotonation step, favoring the SPLET pathway.

Electron Transfer Enthalpy (ETE): Also a key parameter in the SPLET mechanism, ETE represents the enthalpy change for the electron donation from the resulting phenoxide anion. A lower ETE value facilitates this second step of the SPLET process.

Total Enthalpy (ΔH): While specific total enthalpy values are context-dependent, related parameters like BDE (for the Hydrogen Atom Transfer mechanism) and IP (for the Single Electron Transfer-Proton Transfer mechanism) are crucial. BDE is the enthalpy required to break the O-H bond homolytically, and a lower BDE indicates a better hydrogen-donating ability. IP is the energy required to remove an electron from the antioxidant molecule.

Computational studies on syringol and its derivatives provide valuable data that can be used to infer the properties of 4-(Aminomethyl)-2,6-dimethoxyphenol. The values are typically calculated in different environments (gas phase and solvents) to account for environmental effects. researchgate.net

Table 1: Calculated Thermodynamic Parameters (kcal/mol) for Syringol Derivatives in Different Media Data extracted from studies on syringol and its C4-substituted analogs, which serve as a proxy for this compound.

CompoundMediumBDEIPPDEPAETE
SyringolGas85.1185.7335.734.684.1
Water86.8136.2260.131.978.4
Pentyl Ethanoate85.3158.4299.732.779.1
4-PropylsyringolGas83.3180.4334.333.882.2
Water85.0132.0258.930.976.8
Pentyl Ethanoate83.5153.6298.231.777.1

Source: Adapted from theoretical studies on syringol derivatives. researchgate.net

The aminomethyl group at the C4 position of this compound is an electron-donating group. This substitution is expected to lower the BDE, IP, and PA values relative to the unsubstituted syringol core, thereby enhancing its antioxidant potential. rsc.org

The three-dimensional structure and conformational flexibility of this compound are critical to its function. The molecule possesses several rotatable bonds: two C-O bonds of the methoxy (B1213986) groups and the C-C and C-N bonds of the aminomethyl substituent. The orientation of these groups influences the molecule's stability and its ability to interact with other molecules.

A key feature of syringol-type structures is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the oxygen atom of an adjacent methoxy group. rsc.org This interaction can increase the energy required for deprotonation and influence the O-H bond dissociation enthalpy. rsc.org The presence of the aminomethyl group introduces further complexity, as it can act as both a hydrogen bond donor (from the -NH2) and acceptor (at the nitrogen atom), potentially leading to significant intermolecular interactions with solvent molecules or biological targets.

Modeling of Reaction Pathways and Transition States

Understanding how an antioxidant neutralizes free radicals requires modeling the potential reaction pathways and identifying the associated transition states. For phenolic antioxidants, the two most prominent mechanisms are Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron-Transfer (SPLET). researchgate.netrsc.org

The dominant antioxidant mechanism is highly dependent on the solvent environment and the molecular structure of the antioxidant.

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the antioxidant (ArOH) directly transfers its phenolic hydrogen atom to a free radical (R•). The feasibility of this pathway is primarily governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond.

ArOH + R• → ArO• + RH

Sequential Proton-Loss Electron-Transfer (SPLET): This is a two-step mechanism that is particularly important in polar, protic solvents. First, the antioxidant is deprotonated to form a phenoxide anion (ArO⁻), a step governed by the Proton Affinity (PA). The anion then donates an electron to the free radical, a step governed by the Electron Transfer Enthalpy (ETE).

Step 1: ArOH ⇌ ArO⁻ + H⁺ Step 2: ArO⁻ + R• → ArO• + R⁻

Computational studies on syringol derivatives show that in the gas phase and non-polar (lipid) media, the HAT mechanism is thermodynamically favored. rsc.org However, in polar solvents like water, the SPLET mechanism becomes the dominant pathway, especially under basic or physiological pH conditions where the anionic form is more available. rsc.org Given its structure, this compound is expected to follow this same pattern.

While thermodynamic parameters (like BDE and PA) indicate if a reaction is favorable, kinetic analysis is required to determine the reaction rate. By calculating the activation energy (the energy barrier of the transition state), researchers can quantify the contribution of each antioxidant mechanism. rsc.org

Table 2: Kinetic Data for the Reaction of Syringol Derivatives with HOO• Radical This table illustrates the type of data obtained from kinetic studies of analogous compounds.

CompoundMediumDominant Mechanism (pH 7.4)Activation Energy (kcal/mol)Overall Rate Constant (k) (M⁻¹s⁻¹)
SyringolWaterHAT14.11.12 x 10³
4-PropylsyringolWaterHAT13.21.15 x 10⁵

Source: Adapted from kinetic analysis of syringol derivatives. rsc.org

These findings underscore that a complete characterization of antioxidant activity requires both thermodynamic and kinetic computational analysis.

Structure-Activity Relationship (SAR) Elucidation via Computational Methods

Computational methods are invaluable for elucidating Structure-Activity Relationships (SAR), which explain how a molecule's chemical structure influences its biological activity. For phenolic antioxidants, SAR studies often focus on the type and position of substituents on the aromatic ring. nih.gov

For the 2,6-dimethoxyphenol (B48157) scaffold, the substituent at the C4 position plays a critical role. Computational analysis of syringol versus its C4-alkyl derivatives (like 4-propylsyringol) demonstrates that the presence of an electron-donating group at the para-position enhances antioxidant capacity. rsc.org This enhancement is attributed to the increased electron-donating power which stabilizes the resulting phenoxyl radical and lowers the energy required for hydrogen or electron donation. rsc.org

The aminomethyl group (-CH₂NH₂) in this compound is also an electron-donating group. Therefore, based on established SAR principles, it is predicted that this compound would be a more potent antioxidant than the parent syringol molecule. This is consistent with experimental findings for other aminomethyl derivatives of phenols, which show significant antioxidant properties. nih.govfoodandnutritionjournal.org

Theoretical Prediction of Spectroscopic Properties

The spectroscopic properties of this compound can be predicted using computational methods, primarily based on Density Functional Theory (DFT). These theoretical calculations can provide valuable insights into the molecule's structure and vibrational modes, which are fundamental for the interpretation of experimental spectra such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR).

In a typical computational approach, the geometry of the molecule is first optimized to find its most stable conformation. Following this, vibrational frequency calculations are performed to predict the IR and Raman spectra. These calculations can help in the assignment of the vibrational modes observed in experimental spectra. For instance, the characteristic stretching frequencies of the O-H, N-H, C-O, and C-N bonds can be calculated.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts can then be correlated with experimental data to aid in the structural elucidation of the molecule and its derivatives.

While specific theoretical spectroscopic data for this compound is not extensively available in the literature, the table below illustrates the type of data that can be generated through such computational studies, based on typical values for similar functional groups.

Table 1: Illustrative Theoretical Spectroscopic Data for this compound This table is for illustrative purposes to show the potential output of theoretical calculations and does not represent experimentally verified data.

Spectroscopic Property Functional Group Predicted Wavenumber (cm⁻¹) Predicted Chemical Shift (ppm)
IR Vibrational Frequency Phenolic O-H stretch 3400-3600 -
IR Vibrational Frequency Amine N-H stretch 3300-3500 -
IR Vibrational Frequency Aromatic C-H stretch 3000-3100 -
IR Vibrational Frequency Methoxy C-O stretch 1000-1300 -
¹H NMR Chemical Shift Phenolic OH - 4.0-7.0
¹H NMR Chemical Shift Aromatic CH - 6.5-7.5
¹H NMR Chemical Shift Methoxy OCH₃ - 3.5-4.0
¹H NMR Chemical Shift Aminomethyl CH₂ - 3.0-4.0
¹³C NMR Chemical Shift Aromatic C-O - 140-160
¹³C NMR Chemical Shift Aromatic C-H - 100-120
¹³C NMR Chemical Shift Methoxy OCH₃ - 55-65
¹³C NMR Chemical Shift Aminomethyl CH₂ - 40-50

Density Functional Theory (DFT) Applications in Mechanistic Studies

Density Functional Theory (DFT) is a highly versatile computational method used to investigate the reaction mechanisms involving organic molecules like this compound. DFT calculations can elucidate the energetics and geometries of reactants, transition states, and products, providing a detailed picture of the reaction pathway. This is particularly useful for understanding reaction selectivity and kinetics. rsc.orgmdpi.com

For a molecule such as this compound, DFT could be employed to study various reactions, for example, its antioxidant activity through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET). nist.gov In a HAT mechanism, the phenolic hydroxyl group would donate its hydrogen atom to a radical species. DFT calculations can determine the bond dissociation enthalpy (BDE) of the O-H bond, which is a key indicator of antioxidant potency. A lower BDE suggests a more favorable HAT process.

Furthermore, DFT can be used to model the reaction coordinates of chemical transformations. For instance, if this compound were to participate in a condensation reaction with an aldehyde, DFT could be used to map the potential energy surface of the reaction. This would involve locating the transition state for the formation of the corresponding Schiff base and calculating the activation energy. Such studies often employ hybrid functionals like B3LYP or M06-2X with appropriate basis sets to achieve a balance between computational cost and accuracy. nih.govmdpi.com

The insights gained from these mechanistic studies are crucial for designing new catalysts or optimizing reaction conditions for the synthesis of derivatives of this compound.

Table 2: Hypothetical DFT-Calculated Energy Profile for a Reaction Involving this compound This table is a hypothetical example to illustrate the application of DFT in mechanistic studies and does not represent actual calculated values for a specific reaction.

Species Description Relative Energy (kcal/mol)
Reactants This compound + Electrophile 0.0
Transition State 1 First transition state +15.2
Intermediate Reaction intermediate -5.8
Transition State 2 Second transition state +10.5
Products Final product -20.1

Advanced Applications in Chemical Research and Development

Utilization in Ligand Design and Coordination Chemistry

There is no specific information in the scientific literature regarding the use of 4-(Aminomethyl)-2,6-dimethoxyphenol in ligand design and coordination chemistry.

Development of Bidentate and Multidentate Ligands

No published studies were found that describe the synthesis or characterization of bidentate or multidentate ligands derived from this compound.

Formation of Functional Metal Complexes

There are no documented instances of functional metal complexes being synthesized from this compound. The potential for the aminomethyl and phenolic hydroxyl groups to coordinate with metal centers is recognized in a general sense for this class of compounds, but specific complexes with this ligand have not been reported.

Role as Building Blocks in Advanced Materials Science

The role of this compound as a building block in advanced materials science is not documented in the current scientific literature.

Precursors for Covalent Organic Framework (COF) and Metal-Organic Framework (MOF) Linkers

No research could be found that utilizes this compound as a precursor for linkers in the synthesis of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). The development of COFs and MOFs relies on a vast library of organic linkers, but this particular compound has not been reported as one of them. researchgate.netalfa-chemistry.com

Monomers and Building Blocks in Polymer Chemistry

There is no evidence in the scientific literature of this compound being employed as a monomer or building block in polymer chemistry. While its functional groups could potentially participate in polymerization reactions, no such polymers have been described in published research.

Development of Electronic, Magnetic, and Optical Materials

The exploration of organic molecules for use in electronic, magnetic, and optical materials is a burgeoning field in materials science. While specific research detailing the direct integration of this compound into such materials is not extensively documented in publicly available literature, its structural motifs suggest potential applicability.

Phenolic compounds, in general, can serve as precursors for electroactive polymers. The hydroxyl group can be used as a polymerization point for creating poly(phenylene ether)s. Furthermore, the presence of an aromatic system with electron-donating methoxy (B1213986) groups suggests that polymers derived from this molecule could possess interesting electronic properties. Conductive polymers often feature delocalized π-electron systems, and while the monomer itself is not conductive, its incorporation into a larger conjugated polymer chain could influence the final material's properties nih.gov.

In the realm of molecular magnetism and optics, multifunctionality is a key goal. Researchers aim to design molecules where optical and magnetic properties are coupled acs.org. The development of such materials often involves the synthesis of complex coordination compounds or organic radicals. While this compound has not been explicitly cited in this context, its functional groups (amine and phenol) are capable of coordinating with metal ions, a fundamental step in creating molecule-based magnets and optically active metal complexes. The potential for derivatization allows for the introduction of other functional groups that could induce or modulate these properties. However, at present, the application of this compound in these specific material science domains remains a prospective area awaiting further investigation.

Supramolecular Assembly and Host Materials

Supramolecular chemistry revolves around the non-covalent interactions between molecules, leading to the formation of large, well-ordered structures. The ability of a molecule to act as a building block in such assemblies depends on its capacity to form directional interactions like hydrogen bonds.

This compound is an excellent candidate for participating in supramolecular assemblies due to its distinct hydrogen bond donor and acceptor sites.

Hydrogen Bond Donors: The phenolic hydroxyl (-OH) group and the primary amine (-NH₂) of the aminomethyl group are strong hydrogen bond donors.

Hydrogen Bond Acceptors: The oxygen atoms of the two methoxy (-OCH₃) groups and the nitrogen atom of the amine can act as hydrogen bond acceptors.

This multiplicity of donor and acceptor sites allows for the formation of intricate and stable one-, two-,or three-dimensional hydrogen-bonded networks, a cornerstone of crystal engineering. The synthesis of derivatives of related compounds, such as 2,6-dihydroxynaphthalene, has been shown to yield molecules that form hydrogen-bonded chains in the crystalline state researchgate.net. This principle suggests that this compound could similarly self-assemble into predictable patterns.

Furthermore, these same non-covalent interaction capabilities make the molecule a potential component in host-guest chemistry. It could either act as a guest, fitting into the cavity of a larger host molecule, or be incorporated into the structure of a larger synthetic receptor designed to bind specific ions or neutral molecules. The design and synthesis of functional receptors based on squaramides, for instance, rely on their ability to form multiple hydrogen bonds to recognize and transport anions researchgate.net. The functional groups on this compound provide a similar basis for designing new host materials.

Investigation in Antioxidant Chemistry

The phenolic scaffold is a well-established pharmacophore for antioxidant activity, and the specific substitution pattern of this compound makes it a compound of high interest for the design and study of novel antioxidants.

Design and Synthesis of Novel Antioxidant Compounds

The core structure of this compound serves as an excellent starting point for creating new antioxidant agents. Research has demonstrated that the introduction of aminomethyl groups onto a phenolic ring can yield compounds with significant radical-scavenging and Fe²⁺-chelating abilities acs.orgnih.gov. The synthesis of such derivatives is often achieved through the Mannich reaction.

Moreover, studies on 2,6-dimethoxyphenol (B48157) have shown that its enzymatic oxidation can lead to the formation of dimers with substantially higher antioxidant capacity compared to the monomer substrate thegoodscentscompany.com. This suggests that derivatives of this compound could be designed to undergo similar dimerization, enhancing their potency. The synthesis of novel thiazolyl-polyphenolic compounds has also been explored as a strategy to develop agents with superior antioxidant properties by combining multiple pharmacophores in a single molecule nist.gov. The aminomethyl group on the title compound offers a convenient handle for attaching such heterocyclic moieties, providing a clear strategy for designing new and potentially more potent antioxidants.

Evaluation of Radical Scavenging Mechanisms and Efficiency

The primary mechanism by which phenolic antioxidants neutralize free radicals is through hydrogen atom transfer (HAT) from the phenolic -OH group. The resulting phenoxyl radical is stabilized by resonance, which is enhanced by electron-donating groups on the aromatic ring.

The efficiency of this process is evaluated using various standard in vitro assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another radical scavenging assay that evaluates the capacity to neutralize the ABTS radical cation nist.gov.

FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) nist.gov.

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: Assesses the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) nist.gov.

In this compound, the two methoxy groups at the ortho positions sterically hinder the hydroxyl group, which can influence its reactivity, while also providing electronic stabilization to the resulting radical. The aminomethyl group at the para position further modulates the electronic environment of the phenol (B47542).

Substituent Effects on Antioxidant Potential

The antioxidant activity of a phenolic compound is highly dependent on the nature and position of its substituents. Electron-donating groups (EDGs) generally increase antioxidant potential by stabilizing the phenoxyl radical, whereas electron-withdrawing groups (EWGs) typically decrease it.

For this compound, the key substituents are the two methoxy groups and the aminomethyl group.

Interactive Table: Influence of Substituents on the Antioxidant Potential of Phenolic Compounds

Substituent GroupPosition on RingElectronic EffectInfluence on Antioxidant Potential
Methoxy (-OCH₃)Ortho (2,6)Electron-DonatingIncreases: Stabilizes the phenoxyl radical through resonance. Can provide steric hindrance around the OH group.
Aminomethyl (-CH₂NH₂)Para (4)Weakly Electron-DonatingIncreases: Enhances electron density on the ring, which can lower the O-H bond dissociation energy. The amine can also participate in chelation of metal ions.
Phenolic Hydroxyl (-OH)Position 1Primary H-donorEssential: This group is the primary site of radical scavenging via hydrogen atom transfer.

The combination of two ortho-methoxy groups and a para-aminomethyl group is expected to render this compound a potent antioxidant. The electron-donating nature of all substituents works synergistically to weaken the O-H bond, facilitating hydrogen donation to free radicals and stabilizing the resulting phenoxyl radical.

Application in Organic Synthesis as Chemical Intermediates and Scaffolds

A molecular scaffold is a core structure upon which diverse functional groups can be built, enabling the efficient synthesis of libraries of related compounds. This compound is an archetypal scaffold molecule due to its possession of three distinct and chemically addressable functional groups.

This trifunctional nature allows for selective and sequential reactions, making it a valuable chemical intermediate for constructing more complex target molecules in fields such as medicinal chemistry and materials science. The reactivity of each functional group can be harnessed for specific synthetic transformations.

Interactive Table: Reactivity of Functional Groups in this compound for Organic Synthesis

Functional GroupReactive SitePotential Synthetic Transformations
Phenolic Hydroxyl (-OH) Oxygen AtomEtherification, Esterification, O-Alkylation, Acylation
Primary Amine (-NH₂) Nitrogen AtomAmidation, N-Alkylation, Reductive Amination, Sulfonylation, Urea/Thiourea formation
Aromatic Ring C3 and C5 positionsElectrophilic Aromatic Substitution (e.g., Halogenation, Nitration), though reactivity is influenced by existing groups.

The ability to perform different chemical reactions at each of these sites without interfering with the others (often through the use of protecting groups) makes this compound a versatile building block. For example, the amine could be acylated to form an amide, followed by etherification of the phenolic hydroxyl group, leading to a disubstituted product with high precision. This controlled, stepwise elaboration is fundamental to the construction of targeted molecular libraries for drug discovery and other applications.

Use in Multistep Organic Synthesis

This compound and its structural analogs serve as crucial intermediates in the synthesis of complex organic molecules. The presence of multiple functional groups—primary amine, hydroxyl, and methoxy groups—allows for sequential and selective modifications, making it a versatile scaffold for constructing intricate molecular architectures.

One notable example is the synthesis of specialized ligands for biological imaging and receptor studies. For instance, a multi-step synthesis was developed to produce 6-(2,5-dimethoxy-4-(2-aminopropyl)phenyl)hexylthiol, a high-affinity agonist for the 5HT2A serotonin (B10506) receptor. mdpi.com Although starting from 1,4-dimethoxybenzene, the synthesis proceeds through a formylated and nitrated aminophenol intermediate, demonstrating a pathway where a substituted aminophenol core is elaborated through several synthetic steps. mdpi.com This includes Vilsmeier-Haack formylation, Henry reaction with nitroethane, and subsequent reduction to introduce the aminopropyl side chain. mdpi.com Such multi-step sequences highlight the utility of the aminophenol framework in building complex target molecules that would be difficult to access directly.

Furthermore, related dimethoxy-amino-pyrimidine structures, which share functional similarities with this compound, are recognized as important intermediates in the preparation of pharmaceuticals. For example, 4-amino-2,6-dimethoxypyrimidine (B1265686) is a key precursor for synthesizing certain sulfonamide drugs. google.com The synthesis of this intermediate itself can be a two-step process involving cyclization and methylation, underscoring the role of such building blocks in longer synthetic routes. google.com

The general principle involves leveraging the differential reactivity of the functional groups. The amine can be protected while reactions are performed on the aromatic ring or the hydroxyl group, or vice-versa. This strategic manipulation is a cornerstone of modern organic synthesis, enabling the construction of molecules with precise functionalities for applications in medicinal chemistry and materials science.

Reactant in Functional Group Derivatization

The primary amine and phenolic hydroxyl groups of this compound are prime sites for functional group derivatization, leading to a wide array of new chemical entities with tailored properties. One of the most common and significant derivatizations is the formation of Schiff bases (or imines).

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. nih.gov In the case of this compound or its analogs, the aminomethyl group readily reacts with various substituted aldehydes. For example, research has shown the synthesis of a Schiff base ligand, (E)-2,6-dimethoxy-4-((quinolin-3-ylimino)methyl)phenol, by condensing 4-hydroxy-3,5-dimethoxybenzaldehyde with 3-aminoquinoline. researchgate.net This reaction creates a new C=N (imine) bond, which can be a critical pharmacophore in biologically active molecules or a coordination site in metal complexes. nih.govresearchgate.net

The resulting Schiff base derivatives often exhibit interesting biological activities and are used as precursors for further chemical transformations. For instance, Schiff bases derived from 4-aminoantipyrine (B1666024) and various substituted benzaldehydes have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. nih.gov The nature and position of substituents on the aldehyde's phenyl ring were found to play a crucial role in the biological activity of the final derivative. nih.gov

The derivatization is not limited to the amine group. The phenolic hydroxyl group can also be modified, for instance, through etherification or esterification, to modulate the compound's solubility, lipophilicity, and other physicochemical properties. This dual reactivity makes this compound a versatile platform for creating libraries of compounds for screening in drug discovery and materials science.

Table 1: Examples of Schiff Base Derivatization with Related Aminophenols

Amine Reactant (Analog)Aldehyde ReactantResulting Schiff Base DerivativeApplication Area
3-aminoquinoline4-hydroxy-3,5-dimethoxybenzaldehyde(E)-2,6-dimethoxy-4-((quinolin-3-ylimino)methyl)phenolAntimicrobial, Anticancer researchgate.net
4-aminoantipyrineSubstituted BenzaldehydesSchiff base analogues of 4-aminoantipyrineAntioxidant, Anti-inflammatory nih.gov
2-amino-6-methoxy-benzothiazolep-anisaldehydeN-(p-anisalidene)-6-methoxy-1,3-benzothiazol-2-amineCorrosion Inhibition jocpr.com
2-amino-4-hydroxy-6-methyl pyrimidine3-amino acetophenone(E)-2-((1-(3-aminophenyl) ethylidene) amino)-6-methylpyrimidin-4-olBiological Screening impactfactor.org

Emerging Applications in Corrosion Inhibition (for derivatives)

An emerging and significant application for derivatives of aminophenols, including Schiff bases derived from compounds structurally similar to this compound, is in the field of corrosion inhibition. These organic molecules can form a protective film on metal surfaces, thereby preventing or slowing down the corrosion process, particularly in acidic environments. jocpr.com

The effectiveness of these derivatives as corrosion inhibitors is attributed to the presence of heteroatoms (such as nitrogen and oxygen), aromatic rings, and π-electrons in their structures. These features facilitate the adsorption of the inhibitor molecules onto the metal surface. The primary amine, the imine group in Schiff bases, the phenolic hydroxyl group, and the methoxy groups can all act as active centers for adsorption. jocpr.comnih.gov

Studies on various amine derivatives have demonstrated their potential as effective corrosion inhibitors for mild steel in hydrochloric acid. For example, research on four different amine derivatives, including 2-{[(4-hydroxyphenyl)amino]methyl}phenol, showed high inhibition efficiencies, with some exceeding 87% even at low concentrations. nih.gov The efficiency was found to be dependent on the specific functional groups present on the aromatic rings. nih.gov

Schiff bases derived from substituted amines and aldehydes are particularly promising. The inhibition efficiency of Schiff bases is often greater than that of the corresponding amine and aldehyde precursors, an effect attributed to the presence of the azomethine (–CH=N–) group. jocpr.com For instance, Schiff bases derived from 2-amino-6-methoxy-benzothiazole were found to be effective corrosion inhibitors for mild steel in 1M HCl. jocpr.com The adsorption of these inhibitors on the metal surface was found to follow the Langmuir adsorption isotherm model, and the inhibition efficiency was observed to decrease with increasing temperature. jocpr.com

Table 2: Corrosion Inhibition Efficiency of Related Amine and Schiff Base Derivatives

Inhibitor (Derivative)MetalCorrosive MediumMax. Inhibition Efficiency (%)Reference
2-{[(3-chlorophenyl)amino]methyl}phenolMild Steel1 M HCl90.23 nih.gov
2-[(2-hydroxybenzyl)amino]benzonitrileMild Steel1 M HCl92.56 nih.gov
2-((6-aminopyridin-2-yl)imino)indolin-3-oneMild Steel1 M HCl95.2 j-cst.org
(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)phenolMild Steel X520.5 M HCl>90% (concentration dependent) ijcsi.pro

The research in this area is advancing through a combination of experimental techniques (such as weight loss measurements and electrochemical studies) and theoretical approaches like Density Functional Theory (DFT), which helps in understanding the relationship between the molecular structure of the inhibitor and its performance. ijcsi.pro These studies pave the way for the rational design of new, highly effective, and environmentally friendly corrosion inhibitors based on the versatile this compound scaffold.

Conclusion and Future Research Perspectives

Synthesis of Novel Analogs with Tailored Reactivity

The future synthesis of novel analogs of "4-(Aminomethyl)-2,6-dimethoxyphenol" will likely focus on fine-tuning its reactivity for specific applications. The inherent functionalities of the molecule provide multiple avenues for modification.

Amine Group Functionalization: The primary amine group is a key site for derivatization. It can be readily alkylated to create secondary or tertiary amines, or acylated to form amides. These modifications can alter the compound's basicity, nucleophilicity, and steric profile. For instance, N-alkylation can be used to introduce new functional groups or to prepare the molecule for use as a building block in more complex structures. wikipedia.org The reaction of the amine with acetyl chloride, for example, would yield N-benzylacetamide derivatives, fundamentally altering the electronic and steric properties of the side chain. wikipedia.org

Phenolic Hydroxyl Group Modification: The phenolic hydroxyl group can be converted into ethers or esters to modulate the compound's antioxidant potential and solubility. nih.gov Esterification, in particular, can be used to introduce a wide variety of functional groups, potentially leading to new bioactive molecules or polymer precursors. nih.gov

Aromatic Ring Substitution: Direct C-H functionalization of the aromatic ring presents a powerful tool for increasing molecular complexity. rsc.org Although the existing methoxy (B1213986) groups direct substitution to specific positions, modern catalytic methods could enable the introduction of additional substituents, such as alkyl, aryl, or halogen groups, further tailoring the electronic properties of the phenol (B47542). mdpi.com

A critical aspect of future synthetic work will be the development of regioselective functionalization strategies. Given the multiple reactive sites, achieving high selectivity will be crucial for the efficient production of well-defined analogs.

Functionalization Strategy Potential Modification Anticipated Change in Property Relevant Research Area
Amine AlkylationSecondary/Tertiary AminesAltered basicity, nucleophilicityCatalysis, Pharmaceutical Synthesis
Amine AcylationAmidesModified electronic profile, hydrogen bondingMaterials Science, Bio-conjugation
Phenolic EtherificationEthersIncreased stability, altered solubilityPolymer Chemistry, Antioxidants
Phenolic EsterificationEstersIntroduction of new functionalitiesBioactive Compounds, Pro-drugs
Aromatic C-H FunctionalizationAlkyl/Aryl/Halogen GroupsFine-tuning of electronic propertiesAdvanced Materials, Catalysis

Advanced Computational Studies for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to predict the properties of "this compound" and its derivatives, thereby guiding experimental efforts. researchgate.net

Future computational work could focus on several key areas:

Predicting Reactivity and Spectroscopic Properties: DFT calculations can be used to model the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov This information is crucial for predicting the molecule's reactivity in various chemical transformations. Furthermore, computational methods can predict spectroscopic data (e.g., NMR, IR), which can aid in the characterization of newly synthesized analogs. mdpi.comijsrst.com

Modeling Antioxidant Mechanisms: For methoxyphenol derivatives, DFT has been successfully used to investigate the mechanisms of antioxidant activity, such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT). nih.gov Similar studies on "this compound" could elucidate the role of the aminomethyl and methoxy groups in its radical scavenging capabilities and predict how different structural modifications would enhance this activity.

Simulating Interactions with Biological Targets: For potential biomedical applications, molecular docking and molecular dynamics simulations can predict the binding affinity and interaction modes of "this compound" derivatives with specific proteins or DNA. nih.govnih.gov This can help in identifying promising candidates for further experimental investigation as enzyme inhibitors or other bioactive agents.

Energy Surface Mapping: The energy surface of aminophenol derivatives can be mathematically modeled to understand conformational flexibility and identify low-energy conformers. zlb.de This is particularly important for designing molecules with specific shapes for applications in catalysis or molecular recognition.

Computational Method Predicted Property Application in Research
Density Functional Theory (DFT)Electronic structure (HOMO/LUMO), spectroscopic dataPredicting reactivity, aiding in characterization
DFT (Mechanism Studies)Antioxidant mechanisms (HAT, SET-PT)Designing more potent antioxidants
Molecular Docking/DynamicsBinding affinity and modes with biomoleculesIdentifying potential drug candidates
Energy Surface MappingConformational analysis, energy minimaDesigning catalysts and molecular receptors

Exploration of New Catalytic and Materials Science Applications

The unique structure of "this compound" makes it a promising candidate for a range of applications in catalysis and materials science.

Ligand for Catalysis: Aminophenol-based ligands are known to form stable complexes with a variety of transition metals, and these complexes have shown catalytic activity in a range of reactions, including oxidation and C-N bond formation. derpharmachemica.com The combination of the soft amine donor and the hard phenolate (B1203915) oxygen in "this compound" could be exploited to develop novel catalysts for a variety of organic transformations.

Monomer for Polymer Synthesis: Phenolic compounds are foundational to the polymer industry. ontosight.ai Methoxyphenols, in particular, can be polymerized enzymatically or through other methods to create functional polymers. rsc.org "this compound" could serve as a monomer for the synthesis of novel polymers with built-in functionalities, such as antioxidant properties or the ability to chelate metal ions. The aminomethyl group could also be used for cross-linking or for post-polymerization modification.

Corrosion Inhibitors: Benzylamine and its derivatives have been investigated as corrosion inhibitors for steel and other metals. google.comresearchgate.net The "this compound" molecule, with its ability to adsorb onto metal surfaces through the amine group and the aromatic ring, could offer effective protection against corrosion, particularly in acidic environments.

Component in Advanced Materials: The antioxidant properties of phenolic compounds are valuable in preventing the degradation of materials. european-coatings.com "this compound" could be incorporated into plastics, adhesives, or coatings to improve their thermal stability and lifespan. google.com

Integration into Broader Research Initiatives in Sustainable Chemistry

A significant area of future research lies in positioning "this compound" within the framework of sustainable and green chemistry.

Lignin (B12514952) Valorization: The 2,6-dimethoxyphenol (B48157) substructure is related to sinapyl alcohol, one of the primary monolignol precursors in hardwood lignin. rsc.orgescholarship.org Lignin is a vast, renewable source of aromatic compounds, and its valorization is a major goal of the biorefinery concept. nih.gov Developing efficient methods to produce "this compound" from lignin-derived feedstocks would represent a significant step towards a circular economy and the production of value-added chemicals from biomass. researchgate.netmdpi.com

Green Synthesis Routes: Future research should prioritize the development of environmentally benign synthetic routes to "this compound" and its derivatives. This includes the use of green solvents, biocatalysis, and energy-efficient reaction conditions. researchgate.net For example, enzymatic processes, which operate under mild conditions, could be explored for both the synthesis and polymerization of this compound. rsc.org

Biodegradable Materials: The development of polymers from "this compound" could lead to new materials with enhanced biodegradability compared to their petroleum-based counterparts, addressing the global challenge of plastic pollution.

By focusing on these research avenues, the scientific community can fully elucidate the potential of "this compound" as a versatile platform chemical for a new generation of sustainable technologies and advanced materials.

Q & A

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • NMR : ¹³C-NMR is essential for resolving methoxy and aminomethyl groups. For example, 2,6-dimethoxyphenol derivatives show distinct δ values at ~56 ppm (OCH₃) and ~40 ppm (CH₂NH₂) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., M⁺ = 180–196 for related dimethoxyphenol derivatives) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1250 cm⁻¹ (C–O–C of methoxy groups) validate functional groups.

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, which can cause irritation .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Which in vitro assays are suitable for evaluating its antioxidant activity?

  • DPPH radical scavenging : Measure absorbance decay at 517 nm to quantify free radical neutralization .
  • FRAP assay : Assess ferric ion reduction capacity using TPTZ as a chromogen .
  • Cell-based models : Use oxidative stress-induced cell lines (e.g., HepG2) with ROS detection dyes (e.g., DCFH-DA) .

Advanced Research Questions

Q. How can contradictory data on antioxidant efficacy among structurally similar dimethoxyphenols be resolved?

  • Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., allyl vs. aminomethyl groups) on redox potentials. For example, 4-allyl derivatives show higher radical scavenging than alkylated analogs due to conjugated double bonds .
  • Experimental standardization : Control variables like solvent polarity (e.g., ethanol vs. DMSO) and assay pH, which influence ionization and reactivity .

Q. What mechanistic insights explain its potential as an mTOR inhibitor?

  • Molecular docking : The aminomethyl group may hydrogen-bond with mTOR’s ATP-binding pocket, while methoxy groups enhance lipophilicity for membrane penetration .
  • Kinase assays : Measure IC₅₀ values using recombinant mTOR kinase and ATP-competitive probes (e.g., ADP-Glo™ assay) .

Q. How does enzymatic modification (e.g., laccase-catalyzed dimerization) enhance its bioactivity?

  • Optimized reaction design : Use factorial design to adjust enzyme concentration (0.5–2.0 U/mL), pH (4–6), and temperature (25–40°C) for maximal dimer yield .
  • Bioactivity validation : Dimerized products exhibit improved lipid peroxidation inhibition in biodiesel systems, as shown by Rancimat testing (induction time >10 hours) .

Q. What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate aminomethyl derivatives from byproducts (e.g., oxidized amines) .
  • GC-MS : Pyrolysis-GC-MS (e.g., at 209–252°C) identifies volatile degradation products, such as dimethoxybenzene fragments .

Q. How can its biocompatibility be assessed for biomedical applications?

  • Cytotoxicity screening : Perform MTT assays on human fibroblasts (e.g., NIH/3T3) at concentrations ≤100 µM .
  • Hemolytic activity : Test erythrocyte lysis in PBS (pH 7.4) to ensure <5% hemolysis at therapeutic doses .

Q. What strategies improve its stability in oxidative environments (e.g., biodiesel or biological systems)?

  • Microencapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to protect the aminomethyl group from oxidation .
  • Co-antioxidant systems : Combine with synergists like α-tocopherol to regenerate reduced forms via electron transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.